molecular formula C14H12N2O2 B1196479 Ethyl beta-carboline-3-carboxylate CAS No. 74214-62-3

Ethyl beta-carboline-3-carboxylate

Cat. No. B1196479
CAS RN: 74214-62-3
M. Wt: 240.26 g/mol
InChI Key: KOVRZNUMIKACTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl β-carboline-3-carboxylate and related β-carboline derivatives involves various strategies, including palladium-catalyzed imidoylative cyclization and versatile one-pot condensation methods. Shi Tang et al. (2017) developed a palladium-catalyzed imidoylative cyclization method for synthesizing β-carboline derivatives from tryptophan-derived isocyanides under mild conditions, demonstrating an efficient approach to access molecules containing the β-carboline fragment (Shi Tang et al., 2017). Similarly, K. Huber et al. (2010) reported a versatile synthesis of 3-substituted 4-cyano-1,2,3,4-tetrahydro-1-oxo-β-carbolines, highlighting the method's applicability to the preparation of analogues with advantageous solubility properties (K. Huber et al., 2010).

Molecular Structure Analysis

The molecular structure of ethyl β-carboline-3-carboxylate features a tricyclic core characteristic of β-carbolines, which includes an indole moiety linked to a pyridine ring. The ethyl carboxylate group at the 3-position introduces functional versatility, allowing for further chemical modifications. Detailed structural analysis through methods like X-ray crystallography confirms the compound's configuration and facilitates understanding of its reactivity and interactions.

Chemical Reactions and Properties

β-Carbolines, including ethyl β-carboline-3-carboxylate, participate in various chemical reactions, showcasing their reactivity and potential as intermediates in organic synthesis. For example, the CuI catalyzed N-arylation of amides has been utilized for the preparation of 3-aryl β-carbolin-1-ones, starting from ethyl acetamidocyanoacetate and chalcone derivatives, illustrating the compound's versatility in forming nitrogen-containing heterocycles (Shaozhong Wang et al., 2004).

Physical Properties Analysis

The physical properties of ethyl β-carboline-3-carboxylate, such as solubility, melting point, and optical activity, are crucial for its application in chemical synthesis and potential therapeutic uses. These properties are influenced by the compound's molecular structure, specifically the interactions between the functional groups and the overall molecular conformation.

Chemical Properties Analysis

Ethyl β-carboline-3-carboxylate exhibits a range of chemical properties, including the ability to participate in reactions that form complex heterocyclic compounds. Its chemical behavior is influenced by the presence of the β-carboline skeleton, which imparts stability and reactivity, making it a valuable building block in organic synthesis.

Scientific Research Applications

  • Ethyl beta-carboline-3-carboxylate exhibits a high affinity for benzodiazepine receptors and can induce an acute behavioral syndrome in rhesus monkeys, including elevated heart rate, blood pressure, plasma cortisol, and catecholamines. Its effects are blocked by benzodiazepines and specific benzodiazepine receptor antagonists, suggesting its potential for studying anxiety and developing an animal model for human anxiety (Ninan et al., 1982).

  • This compound acts as a mixed-type inhibitor of flunitrazepam binding to benzodiazepine receptors in the rat brain. This finding indicates the presence of receptor multiplicity or negative cooperativity among benzodiazepine receptors (Braestrup & Nielsen, 1981).

  • The compound, along with its methyl and propyl esters, are potent inhibitors of benzodiazepine receptor binding in bovine cortex membranes. Their affinity to the receptor depends on the molecular size, hydrophobicity, and electronic parameters of the ester alcohol component (Lippke et al., 1983).

  • This compound increases basal levels of cyclic GMP in rat cerebellum and may hinder GABA transmission, indicating its potential in studying the pharmacological actions of benzodiazepine antagonists (Koe & Lebel, 1983).

  • It has proconvulsant effects in baboons and may be associated with a subclass of benzodiazepine receptors. This makes it useful in studying epilepsy models (Cepeda et al., 1981).

  • This compound has hypnotic and sedative actions in cats, reversing the action of diazepam on sleep organization (Kaijima et al., 1984).

  • It was used as a starting point for developing a series of functionalized tetrahydro-beta-carboline derivatives, which led to the discovery of tadalafil, a selective PDE5 inhibitor (Daugan et al., 2003).

properties

IUPAC Name

ethyl 9H-pyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-2-18-14(17)12-7-10-9-5-3-4-6-11(9)16-13(10)8-15-12/h3-8,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVRZNUMIKACTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70225208
Record name Ethyl beta-carboline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70225208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855959
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

74214-62-3
Record name Ethyl β-carboline-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74214-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl beta-carboline-3-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074214623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl beta-carboline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70225208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl β-carboline-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL .BETA.-CARBOLINE-3-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYW8K5N21Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl beta-carboline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl beta-carboline-3-carboxylate
Reactant of Route 3
Ethyl beta-carboline-3-carboxylate
Reactant of Route 4
Ethyl beta-carboline-3-carboxylate
Reactant of Route 5
Ethyl beta-carboline-3-carboxylate
Reactant of Route 6
Ethyl beta-carboline-3-carboxylate

Q & A

Q1: What is the primary target of Ethyl Beta-Carboline-3-Carboxylate in the central nervous system?

A1: this compound primarily interacts with the GABAA receptor complex, a ligand-gated ion channel found throughout the central nervous system. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with the GABAA receptor complex?

A2: β-CCE acts as a negative allosteric modulator of the GABAA receptor complex. This means it binds to a site distinct from the GABA binding site and reduces the effects of GABA, an inhibitory neurotransmitter. [, , , , , , , , ]

Q3: What are the downstream consequences of this compound binding to the GABAA receptor complex?

A3: By antagonizing the effects of GABA at the GABAA receptor complex, β-CCE reduces GABAergic inhibition in the brain. This can lead to a range of effects, including:

  • Increased neuronal excitability: β-CCE can increase the firing rate of neurons, potentially leading to anxiety, seizures, and other behavioral changes. [, , , , , , , ]
  • Antagonism of benzodiazepine effects: β-CCE can block the anxiolytic, sedative, and anticonvulsant effects of benzodiazepines, which are positive allosteric modulators of the GABAA receptor complex. [, , , , , , , ]
  • Alterations in dopamine metabolism: Research suggests that β-CCE may increase dopamine metabolism in certain brain regions, potentially contributing to its behavioral effects. []

Q4: How does the structure of this compound influence its activity at the GABAA receptor complex?

A4: The ester group at position 3 of the beta-carboline ring is crucial for β-CCE's interaction with the GABAA receptor complex. Modifications to this group, such as replacing it with an amide group, significantly reduce its affinity for the receptor. [] Additionally, the nature of the substituent at position 4 can also impact its activity, with certain substitutions leading to changes in potency and intrinsic efficacy. []

Q5: Are there any known structural analogs of this compound with different pharmacological profiles?

A5: Yes, several structural analogs of β-CCE exist, including:

  • Mthis compound (β-CCM): Exhibits similar pharmacological properties to β-CCE, acting as a negative allosteric modulator at the GABAA receptor complex. [, , , , , , , , ]
  • Methyl 6,7-Dimethoxy-4-Ethyl-Beta-Carboline-3-Carboxylate (DMCM): A potent convulsant and anxiogenic agent that acts as an inverse agonist at the benzodiazepine binding site of the GABAA receptor complex. [, , , , , , , , , , , , , , ]

Q6: How is this compound metabolized in vivo?

A6: β-CCE is primarily metabolized by esterases in the liver and kidneys. [, ] This rapid peripheral metabolism contributes to its relatively weak in vivo effects compared to its potency in vitro.

Q7: Can the pharmacological effects of this compound be blocked?

A7: Yes, the effects of β-CCE can be antagonized by:

  • Benzodiazepine receptor antagonists: Compounds like flumazenil can block the effects of β-CCE by competing for binding at the benzodiazepine site of the GABAA receptor complex. [, , , , , , ]
  • Positive allosteric modulators of the GABAA receptor complex: Drugs like diazepam can overcome the inhibitory effects of β-CCE by enhancing GABAergic transmission. [, , , ]

Q8: What in vitro models have been used to study the effects of this compound?

A8: Various in vitro models have been employed to investigate the pharmacological properties of β-CCE, including:

  • Radioligand binding assays: These assays measure the ability of β-CCE to displace radiolabeled ligands from the GABAA receptor complex, providing information about its binding affinity and selectivity. [, , , , , , , , , ]
  • Electrophysiological recordings: These techniques measure the effects of β-CCE on GABA-induced currents in neurons, providing insights into its functional consequences at the cellular level. [, , , , , , , , , , , , , ]

Q9: What are some of the behavioral effects of this compound observed in animal models?

A9: Animal studies have shown that β-CCE can produce a range of behavioral effects, including:

  • Anxiogenic effects: β-CCE can increase anxiety-like behavior in rodents, suggesting a potential role in the pathophysiology of anxiety disorders. [, , , ]
  • Proconvulsant effects: β-CCE can lower the seizure threshold and exacerbate seizures in animal models of epilepsy. [, , , , , , , , , ]
  • Disruption of learning and memory: β-CCE has been shown to impair learning and memory in rodent models, highlighting its potential impact on cognitive function. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.